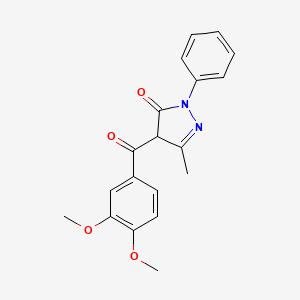

4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(3,4-dimethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-17(19(23)21(20-12)14-7-5-4-6-8-14)18(22)13-9-10-15(24-2)16(11-13)25-3/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWTXNNLSVTNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with a pyrazole core exhibit significant antioxidant activities. In particular, derivatives of 3-methyl-1-phenyl-1H-pyrazolone have shown good radical scavenging abilities. For instance, studies have demonstrated that certain pyrazole derivatives can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been investigated through in vitro studies on various cancer cell lines. For example, one study reported that specific pyrazole derivatives exhibited cytotoxic effects against colorectal carcinoma cells (RKO). The most potent compounds were found to induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents against cancer .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Pyrazole derivatives have been studied for their ability to inhibit enzymes involved in cancer progression and other disease pathways. This inhibition could lead to reduced proliferation of cancer cells and provide a basis for developing new anticancer drugs .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of several pyrazole derivatives by employing the DPPH assay. The results indicated that compounds derived from 3-methyl-1-phenyl-1H-pyrazolone exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. The most effective derivative showed a significant reduction in DPPH radical concentration, suggesting its potential application in nutraceutical formulations aimed at combating oxidative stress .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on the cytotoxic effects of pyrazole derivatives on RKO colorectal cancer cells, several compounds were synthesized and tested. The study found that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways. Specifically, the compound demonstrated a dose-dependent cytotoxic effect, making it a candidate for further development as an anticancer agent .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-pyrazol | High (≥70%) | 15 | Apoptosis induction |

| Other Pyrazole Derivative A | Moderate (50%) | 20 | Enzyme inhibition |

| Other Pyrazole Derivative B | Low (30%) | 25 | Radical scavenging |

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

3,4-Dimethoxybenzyl chloride: Another related compound with similar structural features.

3,4-Dimethoxyphenethyl bromide: A compound with a similar aromatic substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethoxybenzoyl group and a phenyl group makes it a valuable compound for various research applications.

Biological Activity

4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it exhibits:

- Antioxidant Activity : The presence of methoxy groups enhances electron donation, contributing to free radical scavenging.

- Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolone derivatives. For instance, a study evaluating derivatives similar to this compound found that these compounds could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involved disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Anticancer Evaluation : A study conducted on this compound demonstrated its efficacy in reducing tumor size in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction .

- Anti-inflammatory Effects : Another case study focused on the anti-inflammatory effects in animal models of arthritis. The compound significantly reduced swelling and pain scores compared to control groups, suggesting potential therapeutic applications in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with 3,4-dimethoxybenzoyl derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like DMF at 75–80°C for 5–6 hours. Reaction progress is monitored by TLC (hexane/ethyl acetate 5:5, Rf ≈ 0.43–0.47). Post-reaction, the product is isolated by pH adjustment (4–5 using HCl), followed by recrystallization from ethyl acetate/hexane to achieve 70–75% yields .

- Optimization : Temperature control (±2°C) and stoichiometric ratios (1:1.1 molar excess of benzoyl derivative) minimize side products. Solvent purity (>99%) ensures reproducibility.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; pyrazolone carbonyl at δ 165–170 ppm).

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto) and hydrogen bonding (intramolecular N–H⋯O bonds with d(N⋯O) ≈ 2.6–2.8 Å) .

- HPLC-MS : Validate purity (>95%) and detect trace byproducts.

- Conflict Resolution : Cross-validate using multiple techniques (e.g., IR for carbonyl stretches vs. XRD for bond lengths). For tautomerism, variable-temperature NMR can track proton shifts .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : It serves as a scaffold for antimicrobial agents. Derivatives are tested via broth microdilution assays (MIC ≤ 16 µg/mL against S. aureus and E. coli). Structural modifications (e.g., substituting the phenyl group with triazoles) enhance activity. Bioassays are conducted in triplicate with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can crystallographic data reveal electronic delocalization in the pyrazolone ring, and what challenges arise during refinement?

- Methodology : Use SHELXL for refinement. Bond lengths (C–C: 1.38–1.42 Å; C–N: 1.32–1.35 Å) and angles (N–N–C ≈ 108°) indicate conjugation. Challenges include:

- Disordered solvent molecules : Apply PART and SIMU instructions in SHELX.

- Twinning : Use TWIN/BASF commands for high-Rint datasets (Rint > 0.05). Validate with R1/wR2 convergence (<5% discrepancy) .

Q. How do tautomeric equilibria (enol ↔ keto) impact reactivity, and how can they be quantified experimentally?

- Methodology :

- UV-Vis spectroscopy : Monitor λmax shifts (enol: 320–340 nm; keto: 280–300 nm) in solvents of varying polarity (e.g., DMSO vs. hexane).

- DFT calculations : Compare experimental vs. computed tautomer energies (ΔG < 2 kcal/mol favors equilibration).

- Crystallography : Enol tautomers dominate in solid state due to intramolecular H-bonding .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Pool data from ≥3 independent studies (e.g., MIC values) and apply ANOVA with post-hoc Tukey tests (p < 0.05).

- QSAR modeling : Correlate substituent effects (Hammett σ values) with bioactivity. Adjust for confounding variables (e.g., assay pH, inoculum size) .

Q. How can synthetic pathways be modified to improve enantiomeric purity for chiral derivatives?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-BINOL during condensation to induce asymmetry (ee >90%).

- Kinetic resolution : Employ lipases (e.g., CAL-B) in ester hydrolysis. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.